Longdaysin

Kinase Selectivity Polypharmacology Circadian Biology

Longdaysin is the definitive tool for studying circadian kinase networks. Unlike selective CK1 inhibitors (PF‑670462, D4476), its unique polypharmacology simultaneously targets CK1δ, CK1α, and ERK2—the only compound that phenocopies combinatorial knockdown effects. Its validated in‑vivo activity in zebrafish and dual engagement of circadian and Wnt/β‑catenin anti‑tumor pathways make it irreplaceable for network‑level research. Substituting with alternative CK1 inhibitors will yield divergent biological outcomes. Secure ≥98% pure, publication‑ready material.

Molecular Formula C16H16F3N5
Molecular Weight 335.33 g/mol
Cat. No. B608630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLongdaysin
SynonymsLongdaysin
Molecular FormulaC16H16F3N5
Molecular Weight335.33 g/mol
Structural Identifiers
SMILESCC(C)N1C=NC2=C(N=CN=C21)NCC3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C16H16F3N5/c1-10(2)24-9-23-13-14(21-8-22-15(13)24)20-7-11-4-3-5-12(6-11)16(17,18)19/h3-6,8-10H,7H2,1-2H3,(H,20,21,22)
InChIKeyREKSFCCYDQMSIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding Longdaysin: A Multi-Kinase Modulator for Circadian Research and Beyond


Longdaysin is a small-molecule purine derivative that functions as a multi-kinase inhibitor, primarily targeting casein kinase 1α (CK1α), casein kinase 1δ (CK1δ), and extracellular signal-regulated kinase 2 (ERK2) [1]. It was originally identified through a high-throughput phenotypic screen of over 120,000 compounds for its ability to potently lengthen the circadian period in human cells [2]. This compound is a cornerstone tool for researchers studying the molecular mechanisms of the circadian clock, Wnt/β-catenin signaling, and the functional interplay within kinase networks [3].

Why Substituting Longdaysin with Other CK1 Inhibitors is Scientifically Flawed


Longdaysin cannot be generically substituted with other CK1 inhibitors due to its unique polypharmacology. While many CK1 inhibitors (e.g., PF-670462, D4476, IC261) are optimized for high selectivity against individual CK1 isoforms, Longdaysin's core biological activity stems from the *simultaneous* inhibition of a specific kinase network comprising CK1δ, CK1α, and ERK2 [1]. The foundational study demonstrated that individual knockdown of these kinases produced only marginal circadian effects, whereas their combinatorial knockdown closely phenocopied the dramatic period lengthening observed with Longdaysin treatment [1]. Therefore, a more selective CK1δ/ε inhibitor like PF-670462 or a CK1ε-selective tool like PF-4800567 will produce a qualitatively and quantitatively different biological outcome, as they fail to engage the requisite network of targets [2][3].

Quantitative Evidence: How Longdaysin Compares to Key Alternatives in Defined Assays


Target Profile: Longdaysin's Polypharmacology vs. Selective CK1 Inhibitors

Longdaysin differentiates itself from high-selectivity CK1 inhibitors like PF-670462 and PF-4800567 by its multi-target profile. The IC50 values of Longdaysin against CK1α (5.6 µM) and CK1δ (8.8 µM) are much weaker than those of PF-670462 for CK1δ (0.013 µM) and CK1ε (0.090 µM) [1]. However, Longdaysin's functional efficacy in circadian assays relies on its additional inhibition of ERK2 (IC50 52 µM), which is not a primary target of the more selective inhibitors [1]. The foundational study confirmed that the combined inhibition of CK1δ, CK1α, and ERK2 is necessary for its profound effect, a mechanism not replicated by selective CK1 inhibitors [2].

Kinase Selectivity Polypharmacology Circadian Biology Network Pharmacology

In Vivo Phenotype: Zebrafish Circadian Period Lengthening by Longdaysin

Longdaysin has a validated in vivo phenotype, drastically lengthening the circadian period in larval zebrafish. Treatment with 9 µM Longdaysin resulted in a circadian period increase of approximately 5-6 hours compared to the control (~25h period) [1][2]. This in vivo demonstration of efficacy is a key differentiator from many research-grade CK1 inhibitors that lack robustly characterized in vivo activity, including its own more potent structural analog NCC007, for which similar in vivo phenotypic data is not as extensively documented [3].

In Vivo Model Circadian Rhythm Zebrafish Phenotypic Screening

Dual Pathway Engagement: Wnt/β-Catenin Signaling Inhibition by Longdaysin

Beyond circadian biology, Longdaysin is a validated inhibitor of the Wnt/β-catenin signaling pathway. It blocks CK1δ/ε-dependent Wnt signaling and has demonstrated anti-tumor activity in breast cancer models [1]. Longdaysin reduced colony formation and cell migration in vitro and inhibited tumor growth in MDA-MB-231 breast cancer xenografts in vivo [1]. This dual functionality (circadian modulation + Wnt inhibition) distinguishes it from classic selective CK1 inhibitors (e.g., PF-670462, D4476) or next-generation clock modulators (e.g., KL001) that typically do not exhibit this breadth of pathway engagement .

Wnt Signaling Cancer Biology Cell Proliferation Target Engagement

Chemical Scaffold: Longdaysin as the Template for Advanced Circadian Modulators

Longdaysin serves as the validated parent scaffold for next-generation circadian modulators like NCC007 and photo-switchable derivatives [1][2]. While NCC007 exhibits stronger potency in cell-based circadian assays (0.32 µM for a 5-hour period lengthening compared to Longdaysin's micromolar range), it is a structural derivative of Longdaysin [1]. Similarly, photo-activated versions of Longdaysin have been created for precise temporal control [2]. Selecting Longdaysin is essential for studies aimed at establishing baseline SAR or as a control for these advanced chemical probes.

Structure-Activity Relationship Chemical Probe Circadian Clock Tool Compound

Disease Model Validation: Longdaysin's Efficacy in Correcting Circadian Defects in PWS Patient-Derived Neurons

Longdaysin has demonstrated functional utility in correcting circadian period defects in neurons derived from patients with Prader-Willi syndrome (PWS) [1]. In a 2025 study, PWS patient-derived neurons exhibited a shorter circadian period compared to controls. Treatment with Longdaysin effectively lengthened the period of these PWS neurons back toward normal levels, validating its mechanism of action in a clinically relevant disease model [1]. This recent application distinguishes Longdaysin from many older tool compounds that lack validation in advanced human cellular disease models.

Prader-Willi Syndrome Patient-Derived Models Circadian Rhythm Defects Neurological Disorders

Optimal Use Cases: When to Prioritize Longdaysin in Your Research or Screening Program


Investigating Circadian Kinase Networks and Functional Redundancy

Longdaysin is the compound of choice when the research question involves the simultaneous engagement of multiple kinases within the circadian clock network (CK1δ, CK1α, ERK2). Its well-characterized polypharmacology is an asset here, allowing researchers to probe network robustness and functional redundancy in a way that highly selective inhibitors like PF-670462 or PF-4800567 cannot [1].

In Vivo Circadian Studies in Zebrafish Models

For studies requiring a validated in vivo phenotype, Longdaysin is a premier tool. Its ability to drastically lengthen the circadian period in larval zebrafish is a robust, quantifiable endpoint [1]. This provides a significant advantage over many alternative CK1 inhibitors that lack comprehensive in vivo characterization in this model organism [2].

Exploring the Intersection of Circadian Disruption and Cancer

When a project aims to connect circadian biology with oncogenic signaling, Longdaysin offers a unique dual mechanism. As a documented inhibitor of both the circadian clock network and the Wnt/β-catenin signaling pathway with anti-tumor activity in vivo, it serves as a powerful chemical probe for this specific research intersection [1].

Medicinal Chemistry Reference for Circadian Modulator Development

In SAR campaigns aimed at developing novel circadian modulators, Longdaysin is the essential reference standard. It serves as the structural and functional benchmark against which new derivatives like NCC007 are compared, providing a critical baseline for evaluating improvements in potency, selectivity, and pharmacokinetic properties [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Longdaysin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.